1,3-Dimethylnaphthalene
CAS No.: 575-41-7
Cat. No.: VC20867401
Molecular Formula: C12H12
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 575-41-7 |
---|---|
Molecular Formula | C12H12 |
Molecular Weight | 156.22 g/mol |
IUPAC Name | 1,3-dimethylnaphthalene |
Standard InChI | InChI=1S/C12H12/c1-9-7-10(2)12-6-4-3-5-11(12)8-9/h3-8H,1-2H3 |
Standard InChI Key | QHJMFSMPSZREIF-UHFFFAOYSA-N |
SMILES | CC1=CC2=CC=CC=C2C(=C1)C |
Canonical SMILES | CC1=CC2=CC=CC=C2C(=C1)C |
Boiling Point | 263.0 °C |
Melting Point | -6.0 °C |
Introduction
Chemical Structure and Properties
Physical Properties
1,3-Dimethylnaphthalene is characterized by several key physical properties that influence its behavior in chemical reactions and biological systems. These properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₂ |
Molecular Weight | 156.2237 g/mol |
Exact Mass | 156.093900383 g/mol |
Topological Polar Surface Area (TPSA) | 0.00 Ų |
XlogP | 4.40 |
Atomic LogP (AlogP) | 3.46 |
Hydrogen Bond Acceptors | 0 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 0 |
The compound's relatively high XlogP value of 4.40 indicates significant lipophilicity , suggesting potential for membrane permeability and bioaccumulation in lipid-rich tissues. The absence of hydrogen bond donors and acceptors, combined with a topological polar surface area of 0.00 Ų, further confirms its hydrophobic nature . The lack of rotatable bonds contributes to a rigid molecular structure, which may influence its binding characteristics with potential biological targets.
Chemical Properties
The chemical reactivity of 1,3-Dimethylnaphthalene is primarily influenced by its aromatic character and the presence of methyl substituents. The naphthalene core provides a planar, conjugated π-system that can participate in various aromatic substitution reactions. The methyl groups at positions 1 and 3 serve as weak electron-donating groups, slightly increasing electron density in the aromatic system and potentially influencing reactivity patterns compared to unsubstituted naphthalene.
Identification and Nomenclature
Registry Numbers and Database Identifiers
For unambiguous identification across chemical databases and literature, 1,3-Dimethylnaphthalene is associated with several standardized identifiers:
Identifier Type | Value |
---|---|
CAS Registry Number | 575-41-7 |
IUPAC Standard InChIKey | QHJMFSMPSZREIF-UHFFFAOYSA-N |
IUPAC Standard InChI | InChI=1S/C12H12/c1-9-7-10(2)12-6-4-3-5-11(12)8-9/h3-8H,1-2H3 |
Canonical SMILES (Daylight) | Cc1cc2ccccc2c(c1)C |
ChemSpider ID | 10850 |
ChEMBL ID | 370524 |
Molecule ID (ATB) | 823 |
These identifiers facilitate accurate cross-referencing across scientific literature and chemical databases, ensuring precise compound identification for research and regulatory purposes .
Synonyms and Alternative Names
1,3-Dimethylnaphthalene is known by several synonyms and alternative names in scientific literature and commercial contexts:
Synonym | Registry |
---|---|
Naphthalene, 1,3-dimethyl- | Common literature name |
1,3-dimethyl-naphthalene | Alternative naming convention |
EINECS 209-384-6 | European Inventory identification |
NSC 66991 | National Service Center code |
BRN 2039378 | Beilstein Registry Number |
CHEMBL370524 | ChEMBL database identifier |
CHEBI:48614 | Chemical Entities of Biological Interest ID |
These alternative designations are valuable for comprehensive literature searches and regulatory documentation across different jurisdictions and scientific databases .
Biological and Pharmacological Properties
ADMET Properties
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 1,3-Dimethylnaphthalene have been predicted using computational models (admetSAR 2), providing insights into its potential pharmacokinetic behavior:
ADMET Parameter | Prediction | Probability (%) |
---|---|---|
Human Intestinal Absorption | Positive | 99.66 |
Caco-2 Permeability | Positive | 94.21 |
Blood-Brain Barrier Penetration | Positive | 100.00 |
Human Oral Bioavailability | Positive | 72.86 |
Subcellular Localization | Lysosomes | 83.60 |
These predictions suggest excellent absorption characteristics, with very high probability of intestinal absorption (99.66%) and good Caco-2 cell permeability (94.21%) . The compound is predicted to readily cross the blood-brain barrier with 100% probability, indicating potential central nervous system exposure following systemic administration . Its predicted subcellular localization in lysosomes may have implications for its cellular effects and elimination pathways.
Toxicity Predictions
Computational toxicity predictions provide preliminary insights into potential safety concerns:
Toxicity Endpoint | Prediction | Probability (%) |
---|---|---|
Carcinogenicity (binary) | Negative | 60.00 |
Carcinogenicity (trinary) | Warning | 40.00 |
The moderate probability for carcinogenicity (60% negative prediction) suggests a need for careful evaluation of long-term safety in any applications involving human or environmental exposure .
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